2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is an organic compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 g/mol . This compound is characterized by the presence of a bromophenyl group, a chlorophenol group, and an imine linkage. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol typically involves the condensation reaction between 4-bromobenzaldehyde and 4-chlorophenol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 4-bromobenzaldehyde and 4-chlorophenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biochemistry: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl and chlorophenol groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-fluorophenyl)imino]methyl}-4-chlorophenol
- 2-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenol
- 2-{(E)-[(4-bromophenyl)imino]methyl}-5-methoxyphenol
Uniqueness
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding properties. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMXBKNSVBKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.